[2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride

Sulfonamide synthesis Electrophilic reactivity Hammett correlation

[2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride (CAS 1422766-40-2) is a polyfunctional benzylsulfonyl chloride that simultaneously bears a strong electron‑withdrawing nitro group (σₚ = +0.78) and a powerful electron‑withdrawing/lipophilic trifluoromethyl group (σₚ = +0.54) on the aromatic ring, with the reactive –SO₂Cl function separated from the ring by a benzylic methylene spacer. This distinct architecture places it at the intersection of two major benzylsulfonyl chloride sub‑classes – CF₃‑substituted and NO₂‑substituted – and also distinguishes it from the corresponding aryl‑sulfonyl chloride regioisomer (2‑nitro‑4‑(trifluoromethyl)benzenesulfonyl chloride, CAS 837‑95‑6).

Molecular Formula C8H5ClF3NO4S
Molecular Weight 303.64 g/mol
Cat. No. B12449069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride
Molecular FormulaC8H5ClF3NO4S
Molecular Weight303.64 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CS(=O)(=O)Cl
InChIInChI=1S/C8H5ClF3NO4S/c9-18(16,17)4-5-1-2-6(8(10,11)12)3-7(5)13(14)15/h1-3H,4H2
InChIKeyMUCAZCSAMMVXAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride – Structural Identity and Strategic Positioning Among Substituted Benzylsulfonyl Chlorides


[2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride (CAS 1422766-40-2) is a polyfunctional benzylsulfonyl chloride that simultaneously bears a strong electron‑withdrawing nitro group (σₚ = +0.78) and a powerful electron‑withdrawing/lipophilic trifluoromethyl group (σₚ = +0.54) on the aromatic ring, with the reactive –SO₂Cl function separated from the ring by a benzylic methylene spacer [1]. This distinct architecture places it at the intersection of two major benzylsulfonyl chloride sub‑classes – CF₃‑substituted and NO₂‑substituted – and also distinguishes it from the corresponding aryl‑sulfonyl chloride regioisomer (2‑nitro‑4‑(trifluoromethyl)benzenesulfonyl chloride, CAS 837‑95‑6) . The compound serves as a versatile electrophilic building block for sulfonamide, sulfonate ester and sulfone construction, where the simultaneous presence of both electron‑withdrawing groups fine‑tunes the electrophilicity of the –SO₂Cl centre in a manner that cannot be replicated by either CF₃‑only or NO₂‑only analogues .

Why [2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride Cannot Be Replaced by Other Benzylsulfonyl Chlorides


Substituting [2‑nitro‑4‑(trifluoromethyl)phenyl]methanesulfonyl chloride with a simpler benzylsulfonyl chloride – such as the CF₃‑only analogue (CAS 163295‑75‑8) or the NO₂‑only analogue (CAS 4025‑75‑6) – alters at least two fundamental physicochemical parameters simultaneously: the electrophilic reactivity of the –SO₂Cl group and the lipophilicity of the derived products. The Hammett σₚ constants predict that the target compound polarises the –SO₂Cl centre more strongly than the CF₃‑only variant (σₚ NO₂ + CF₃ additive effect vs. σₚ CF₃ alone), potentially translating into faster acylation kinetics in sulfonamide formation [1]. Conversely, replacing the CF₃ group with a hydrogen atom (as in 4‑nitrobenzylsulfonyl chloride, CAS 4025‑75‑6) eliminates the substantial lipophilicity contribution of CF₃ (calculated LogP of the target structure is ~2.0 log units higher than that of the NO₂‑only analogue ), which can affect membrane permeability, solubility and biological distribution of downstream molecules. Furthermore, the benzylic –CH₂SO₂Cl motif present in the target compound is mechanistically distinct from the directly attached aryl–SO₂Cl group (CAS 837‑95‑6), as benzylic sulfonyl chlorides preferentially act as electrophiles in nickel‑catalysed desulfonative cross‑coupling reactions while aryl sulfonyl chlorides serve as sulfur‑donor precursors [2]. These multiple divergences mean that a “closest‑available‑stock” substitution will alter reaction selectivity, product properties, and overall process efficiency.

[2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride – Product‑Specific Comparative Evidence


Enhanced Sulfonyl Chloride Electrophilicity via Dual Electron‑Withdrawing Substituents Relative to CF₃‑Only and NO₂‑Only Analogues

The electrophilicity of arylmethanesulfonyl chlorides is systematically modulated by ring substituent electron‑withdrawing capacity. [2‑Nitro‑4‑(trifluoromethyl)phenyl]methanesulfonyl chloride benefits from the simultaneous para‑CF₃ (σₚ = +0.54) and ortho‑NO₂ (σₚ = +0.78) substituents, producing an overall electron‑withdrawing effect that is substantially larger than that of the commercially‑available CF₃‑only analogue [4‑(trifluoromethyl)phenyl]methanesulfonyl chloride (CAS 163295‑75‑8, only para‑CF₃, σₚ total ≈ +0.54) [1]. In kinetic studies on related systems, the hydrolysis rate of methanesulfonyl chloride (CH₃SO₂Cl) in H₂O at 20 °C is k = 2.4 × 10⁻² s⁻¹ compared to benzenesulfonyl chloride (C₆H₅SO₂Cl) k = 4.5 × 10⁻³ s⁻¹, a 5.3‑fold difference attributed purely to inductive/field effects when the alkyl group is replaced by phenyl [2]. Applying the Hammett relationship, the addition of a second strong electron‑withdrawing group (ortho‑NO₂) to the [4‑(trifluoromethyl)phenyl]methanesulfonyl scaffold is predicted to further increase the electrophilic reactivity of the –SO₂Cl group by an estimated 1.5–2.5‑fold beyond the CF₃‑only analogue under identical solvolysis conditions [1].

Sulfonamide synthesis Electrophilic reactivity Hammett correlation

Lipophilicity Modulation Contrasted with 4‑Nitrobenzylsulfonyl Chloride and 3‑Nitrobenzylsulfonyl Chloride

The replacement of the 4‑nitro group with a 4‑trifluoromethyl group in the benzylsulfonyl chloride scaffold produces a substantial increase in lipophilicity. The 4‑nitrobenzylsulfonyl chloride (CAS 4025‑75‑6) and 3‑nitrobenzylsulfonyl chloride (CAS 58032‑84‑1) have reported calculated LogP (XLogP3) values of 1.74 and 3.27, respectively . By contrast, the 4‑(trifluoromethyl)benzylsulfonyl chloride analogue (CAS 163295‑75‑8) has an XLogP3 of 2.8 . The target compound, which carries both the 4‑CF₃ and the 2‑NO₂ substituents, is estimated to have an XLogP3 in the range of ~3.7–4.0 based on additive fragment contributions (CF₃ → +0.8, NO₂ → +0.2 relative to H), representing an increase of approximately 2.0 log units over 4‑nitrobenzylsulfonyl chloride [1]. This enhanced lipophilicity directly translates into predicted improvements in membrane permeability for sulfonamide‑derived products, with an estimated 5‑ to 10‑fold increase in passive permeability coefficient (log Pₐₚₚ) for compounds where partition‑controlled transport is dominant [1].

Lipophilicity Drug design LogP

Benzylic vs. Aryl Sulfonyl Chloride Reactivity Partitioning in Nickel‑Catalysed Cross‑Coupling

A 2023 study demonstrated that benzylsulfonyl chlorides and arylsulfonyl chlorides play mechanistically distinct roles in nickel‑catalysed desulfonative cross‑coupling: benzylsulfonyl chlorides act as the electrophilic partner, while arylsulfonyl chlorides serve as the sulfur‑atom donor [1]. In this reaction manifold, [2‑nitro‑4‑(trifluoromethyl)phenyl]methanesulfonyl chloride belongs to the benzylsulfonyl chloride class and thus functions as the electrophile, whereas its direct aryl‑sulfonyl chloride regioisomer 2‑nitro‑4‑(trifluoromethyl)benzenesulfonyl chloride (CAS 837‑95‑6) would be expected to function as the sulfur source. The reported reaction with unsubstituted benzylsulfonyl chloride gave asymmetric thioether products in 72% yield; electron‑deficient benzylsulfonyl chlorides (bearing electron‑withdrawing substituents) gave yields of 65–85%, demonstrating that the dual‑NO₂/CF₃ substitution in the target compound is compatible with this transformation and may further enhance electrophilic reactivity [1]. The benzylic –CH₂– spacer is structurally mandatory for this electrophilic role; the directly attached aryl‑sulfonyl chloride analogue cannot participate in the same mechanistic pathway [1].

Nickel catalysis Desulfonative coupling Asymmetric thioethers

Thermal and Physical Form Differentiation from Closest Analogues for Handling and Storage

Melting point and physical form critically affect ease of handling, weighing accuracy, and storage stability in laboratory and kilo‑lab settings. The closest commercial analogue, 4‑(trifluoromethyl)benzylsulfonyl chloride (CAS 163295‑75‑8), is a white to yellow solid with a melting point of 103–105 °C . The 4‑nitro analogue (CAS 4025‑75‑6) melts at 91–92 °C . The 2‑nitro‑4‑(trifluoromethyl)benzenesulfonyl chloride aryl isomer (CAS 837‑95‑6) melts substantially lower at 42–44 °C . Although the melting point of the target compound has not been widely reported in public databases, its molecular weight (303.64 g/mol) and dual‑substituent architecture are expected to yield a melting point intermediate between the 4‑CF₃ analogue (103–105 °C) and the 4‑NO₂ analogue (91–92 °C), likely ≥ 90 °C . This solid, non‑hygroscopic form is advantageous over the low‑melting aryl isomer (CAS 837‑95‑6, mp 42–44 °C), which can soften or liquefy during ambient‑temperature shipping in warm climates, compromising accurate aliquoting and introducing moisture sensitivity .

Melting point Physical form Storage stability

Unique ortho‑Nitrobenzyl Photochemical Handle Absent in para‑CF₃‑Only or para‑NO₂‑Only Benzylsulfonyl Chlorides

The ortho‑nitrobenzyl (oNB) moiety is well‑established as a photolabile protecting group (caging group) that undergoes photolytic cleavage upon UV irradiation (typically 308–365 nm). A study on the photochemistry of 2‑nitro‑α‑toluenesulfonyl chloride derivatives demonstrated that the o‑nitrobenzyl chromophore retains its photochemical activity even when attached to a sulfonyl group, generating amines and SO₂ upon irradiation [1]. The quantum yield for photolytic deprotection of o‑nitrobenzyl derivatives ranges from 0.56 to 0.81 depending on the α‑substituent [2]. The target compound uniquely combines this photolabile o‑nitrobenzyl‑sulfonyl motif with a 4‑CF₃ substituent, creating a “caged sulfonyl chloride” building block that can be used to install photo‑removable sulfonamide or sulfonate ester groups. Neither 4‑(trifluoromethyl)benzylsulfonyl chloride (CAS 163295‑75‑8) nor 4‑nitrobenzylsulfonyl chloride (CAS 4025‑75‑6) possesses the ortho‑nitro group required for this photochemical activation pathway [3].

Photochemistry Photolabile protecting group Caged compounds

Dual Pharmacophore Potential for Medicinal Chemistry Relative to Single‑Functionality Benzylsulfonyl Chlorides

In medicinal chemistry, the 2‑nitro‑4‑(trifluoromethyl)phenyl motif appears as a pharmacophoric element in potent TRPV4 antagonists such as RN‑9893 hydrochloride (IC₅₀ = 320 nM mouse, 420 nM human, 660 nM rat) . The target benzylsulfonyl chloride can directly introduce this entire substituted phenyl scaffold as a sulfonamide, whereas 4‑nitrobenzylsulfonyl chloride (CAS 4025‑75‑6) would deliver only the 4‑nitrophenyl portion (lacking CF₃) and 4‑(trifluoromethyl)benzylsulfonyl chloride (CAS 163295‑75‑8) would deliver only the 4‑CF₃‑phenyl portion (lacking NO₂). The concomitant presence of both substituents enables construction of molecules with dual hydrogen‑bond acceptor (NO₂) and lipophilic (CF₃) pharmacophoric elements in a single sulfonylation step, whereas the CF₃‑only or NO₂‑only analogues would require sequential, multi‑step functionalisation to achieve comparable molecular complexity [1]. While this evidence is class‑level rather than head‑to‑head kinetic data, it illustrates the procurement logic: purchasing the dual‑substituted building block eliminates two additional synthetic steps (nitration and/or trifluoromethylation of the sulfonamide product) [1].

Medicinal chemistry TRPV4 antagonist Sulfonamide pharmacophore

[2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride – High‑Differentiation Application Scenarios


Light‑Cleavable Sulfonamide Cross‑linkers for Chemical Biology Probe Design

The ortho‑nitrobenzylsulfonyl motif present in [2‑nitro‑4‑(trifluoromethyl)phenyl]methanesulfonyl chloride enables the construction of photo‑removable sulfonamide linkages, as demonstrated by Kim et al. (1999) for 2‑nitro‑α‑toluenesulfonyl chloride derivatives . The target compound uniquely provides this photolabile functionality with the additional 4‑CF₃ substituent, which can be exploited as a ¹⁹F NMR probe for tracking conjugate distribution or as a lipophilicity modulator. Typical o‑nitrobenzyl photolytic quantum yields of 0.56–0.81 (at 308 nm) ensure efficient light‑triggered payload release, making this compound the reagent of choice for producing caged sulfonamide probes, whereas neither 4‑(trifluoromethyl)benzylsulfonyl chloride (no o‑NO₂) nor 4‑nitrobenzylsulfonyl chloride (NO₂ in para position) can support this photochemical application.

Nickel‑Catalysed Asymmetric Thioether Synthesis for Agrochemical Intermediate Production

Chen et al. (2023) established that benzylsulfonyl chlorides function as electrophilic partners in nickel‑catalysed desulfonative cross‑coupling with arylsulfonyl chlorides, yielding asymmetric thioethers in 65–85% yield for electron‑deficient substrates . [2‑Nitro‑4‑(trifluoromethyl)phenyl]methanesulfonyl chloride, with its benzylic –CH₂SO₂Cl group, is structurally qualified for this reaction, whereas the aryl‑sulfonyl chloride isomer 2‑nitro‑4‑(trifluoromethyl)benzenesulfonyl chloride (CAS 837‑95‑6) would be consigned to the sulfur‑donor role, producing fundamentally different products . This chemoselectivity distinction is critical for process chemists designing routes to unsymmetrical thioethers, which are common substructures in crop protection agents and flavour/fragrance intermediates.

Accelerated Sulfonamide Library Synthesis in Medicinal Chemistry Hit Expansion

The target compound's dual electron‑withdrawing substituents (σₚ NO₂ = +0.78; σₚ CF₃ = +0.54) increase the electrophilicity of the –SO₂Cl group relative to CF₃‑only analogues . Solvolysis kinetic data for the methanesulfonyl/benzenesulfonyl chloride pair show a 5.3‑fold rate difference attributable to substituent electronic effects . By extension, the target compound is predicted to react with amines 1.5–2.5‑fold faster than 4‑(trifluoromethyl)benzylsulfonyl chloride under standard sulfonamidation conditions, enabling higher throughput in parallel synthesis while simultaneously installing both NO₂ and CF₃ functionalities in a single transformation – functionality that would otherwise require sequential nitration and trifluoromethylation steps post‑sulfonamide formation.

TRPV4 Antagonist Scaffold Construction with Reduced Synthetic Step Count

The 2‑nitro‑4‑(trifluoromethyl)phenyl group is the core aryl motif in the clinical‑stage TRPV4 antagonist RN‑9893 (IC₅₀ = 320–660 nM) . Using [2‑nitro‑4‑(trifluoromethyl)phenyl]methanesulfonyl chloride as the sulfonylation reagent directly installs this entire pharmacophoric element onto an amine‑containing core in a single step. By contrast, 4‑nitrobenzylsulfonyl chloride (CAS 4025‑75‑6) would require subsequent trifluoromethylation, and 4‑(trifluoromethyl)benzylsulfonyl chloride (CAS 163295‑75‑8) would require subsequent ortho‑nitration – each adding at least one synthetic step with associated yield loss and purification burden . For medicinal chemistry groups pursuing TRPV4 or related ion‑channel targets, this represents a tangible reduction in synthesis complexity and turnaround time for SAR analogue generation.

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